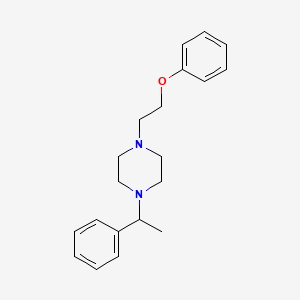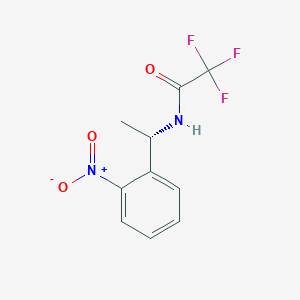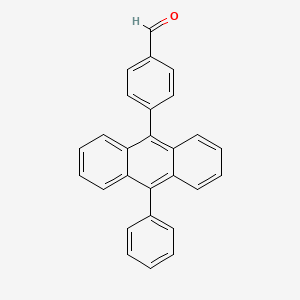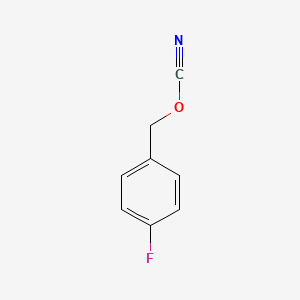
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate typically involves esterification reactions. One common method is the reaction of 2-methylpropyl alcohol with (2S)-2-amino-4-(dimethylamino)butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism by which 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate exerts its effects involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active amino acid derivative. This compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylpropyl butanoate
- Butanoic acid, 2-methyl-, propyl ester
- Isobutyl butanoate
Uniqueness
What sets 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate apart from similar compounds is its unique combination of functional groups. The presence of both an ester and an amino group allows it to participate in a wider range of chemical reactions and biological interactions. This makes it a versatile compound with diverse applications in various fields .
Propriétés
Numéro CAS |
920033-06-3 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)7-14-10(13)9(11)5-6-12(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |
Clé InChI |
OZSXGZKRFWHECT-VIFPVBQESA-N |
SMILES isomérique |
CC(C)COC(=O)[C@H](CCN(C)C)N |
SMILES canonique |
CC(C)COC(=O)C(CCN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)


![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)



![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)

![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)

